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Compound of Interest

Compound Name: 7-Oxooctanoyl chloride

CAS No.: 56721-52-9

Cat. No.: B1397752 Get Quote

Part 1: Executive Summary & Chemical Identity
7-Oxooctanoyl chloride (also known as 7-keto-octanoyl chloride) is a critical bifunctional

linker used in the synthesis of PROTACs, lipid conjugates, and functionalized biomaterials. It

features a reactive acyl chloride terminus for amide/ester bond formation and a distal ketone

moiety for subsequent bioorthogonal conjugation (e.g., oxime ligation).

Due to the high reactivity of the acyl chloride group, direct chromatographic analysis is prone to

artifacts (hydrolysis).[1] This guide establishes a Derivatization-First Strategy as the gold

standard for quality control, ensuring data integrity and reproducibility.
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Property Specification

Compound Name 7-Oxooctanoyl chloride

CAS Number 56721-52-9

Molecular Formula C₈H₁₃ClO₂

Molecular Weight 176.64 g/mol

Appearance Colorless to pale yellow liquid

Storage
-20°C, under Argon/Nitrogen (Strictly

Anhydrous)

Key Reactivity
Hydrolyzes rapidly to 7-Oxooctanoic acid (CAS

14112-98-2) upon exposure to moisture.

Part 2: Analytical Strategy & Workflow
The direct analysis of acyl chlorides via reverse-phase HPLC (RP-HPLC) is scientifically flawed

because the aqueous mobile phase causes on-column hydrolysis, leading to variable

quantification of the parent acid rather than the active chloride.

The Validated Protocol:

Quench: Immediate reaction with anhydrous methanol (MeOH) to form the stable Methyl 7-

oxooctanoate.

Analyze: Characterize the methyl ester surrogate by LC-MS and NMR.

Back-Calculate: Purity of the ester corresponds directly to the active acyl chloride content.
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Figure 1: Analytical workflow emphasizing the derivatization strategy to prevent hydrolysis

artifacts.

Part 3: Spectroscopic Data
Nuclear Magnetic Resonance (NMR)[2][5][11]
NMR analysis should be performed in CDCl₃. The diagnostic shift distinguishing the chloride

from the acid or ester is the triplet signal of the

-methylene protons (C2).

Predicted & Literature-Correlated Shifts (¹H NMR, 400 MHz,
CDCl₃)

Position Proton Type
(ppm) -
Chloride
(Active)

(ppm) -
Methyl
Ester
(Derivative)

(ppm) -
Acid
(Hydrolyzed
)

Multiplicity

C2 2.88 2.30 2.34
Triplet (

Hz)

C6 2.44 2.42 2.45 Triplet

C8 2.13 2.12 2.14 Singlet

C3-C5 (Chain) 1.30 – 1.70 1.30 – 1.65 1.30 – 1.65 Multiplet

OMe N/A 3.66 N/A Singlet
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Interpretation Guide:

Purity Check: Integration of the triplet at 2.88 ppm (Chloride) vs. 2.34 ppm (Acid) allows for

calculation of the % hydrolysis in the raw material.

Identity Confirmation: The singlet at ~2.13 ppm confirms the presence of the methyl ketone

(7-oxo group).

Mass Spectrometry (LC-MS)
Direct injection of the acid chloride will yield the mass of the acid (MW 158.2) due to hydrolysis

in the mobile phase. The methyl ester derivative (MW 172.2) is the required analyte for

accurate mass confirmation.

Ionization Mode: ESI Positive (+)

Target Analyte: Methyl 7-oxooctanoate

Species Formula Monoisotopic Mass
Observed Ion
(ESI+)

Methyl Ester C₉H₁₆O₃ 172.11
173.1 [M+H]⁺, 195.1

[M+Na]⁺

Acid (Impurity) C₈H₁₄O₃ 158.09 159.1 [M+H]⁺

Part 4: Chromatographic Methods (UPLC/HPLC)
Method A: UPLC-MS (Rapid QC)
This method is designed for the analysis of the methyl ester derivative.

System: Waters Acquity UPLC or Agilent 1290 Infinity

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Flow Rate: 0.6 mL/min

Column Temp: 40°C

Detection: UV 210 nm (carbonyl absorption) & MS (ESI+)

Gradient Table:

Time (min) %A %B Curve

0.00 95 5 Initial

0.50 95 5 Hold

3.00 5 95 Linear

4.00 5 95 Hold

| 4.10 | 95 | 5 | Re-equilibrate |

Experimental Protocol: Derivatization for QC
Preparation: Weigh 10 mg of 7-Oxooctanoyl chloride into a dry 1.5 mL HPLC vial.

Quench: Add 1.0 mL of anhydrous methanol. Cap immediately and vortex for 30 seconds.

Incubation: Let stand at room temperature for 5 minutes. (Reaction is instantaneous and

exothermic).

Dilution: Dilute 10 µL of the reaction mixture into 990 µL of 50:50 Water:MeCN for injection.

Part 5: Synthesis & Pathway Context
Understanding the synthesis ensures awareness of potential impurities, such as unreacted 7-

oxooctanoic acid or chlorinated byproducts.
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Figure 2: Synthesis pathway from the parent acid. Incomplete conversion results in residual

acid impurity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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